molecular formula C13H11ClO2 B8411018 Diphenoxychloromethane CAS No. 4431-86-1

Diphenoxychloromethane

Cat. No. B8411018
Key on ui cas rn: 4431-86-1
M. Wt: 234.68 g/mol
InChI Key: SGAKGIHVFSIZCD-UHFFFAOYSA-N
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Patent
US04101323

Procedure details

are reacted in each case with 5 g of diphenoxy chloromethane. By a thin-layer chromatographic process (silica gel plates, 9:1 mixture of toluene and acetone as the eluant), practically uniform, oily crude products are obtained, viz. the following diphenoxy-methyloxime ethers: (a) Compound No. 86 (yield: 77% of theoretical), (b) Compound No. 87 (yield: 92% of theoretical), (c) Compound No. 88 (yield: 86% of theoretical), and d) the o-diphenoxy-methyl-benzophenone-oxime designated as Compound No. 89 (yield: 76% of theoretical) which is obtained by recrystallization of the crude product from ether and has a melting point of 89°-90° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
diphenoxy-methyloxime ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
o-diphenoxy-methyl-benzophenone-oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
76%

Identifiers

REACTION_CXSMILES
O(C(OC1C=CC=CC=1)Cl)C1C=CC=CC=1.C1(C)C=CC=CC=1.CC(C)=O.O([C:35]1([CH:56]=[CH:55][CH:54]=[CH:53][CH:52]1C)[C:36](=[N:50][OH:51])[C:37]1[CH:42]=[CH:41][CH:40]=[CH:39][C:38]=1OC1C=CC=CC=1)C1C=CC=CC=1>CCOCC>[C:36](=[N:50][OH:51])([C:37]1[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=1)[C:35]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C(Cl)OC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Four
Name
diphenoxy-methyloxime ethers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
o-diphenoxy-methyl-benzophenone-oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1(C(C2=C(C=CC=C2)OC2=CC=CC=C2)=NO)C(C=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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